molecular formula C9H19NO B3417391 2-Methyl-2-(oxan-4-yl)propan-1-amine CAS No. 1048963-31-0

2-Methyl-2-(oxan-4-yl)propan-1-amine

Cat. No.: B3417391
CAS No.: 1048963-31-0
M. Wt: 157.25 g/mol
InChI Key: QEOQBRVOQFQFEF-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-4-yl)propan-1-amine is a branched aliphatic amine featuring a tetrahydropyran (oxane) ring at the C2 position of the propane backbone. Its molecular formula is C₉H₁₉NO (calculated molecular weight: 157.25 g/mol). The oxane ring introduces stereoelectronic effects that influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-methyl-2-(oxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOQBRVOQFQFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048963-31-0
Record name 2-methyl-2-(oxan-4-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxan-4-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with oxane derivatives under controlled conditions. One common method involves the use of a base-catalyzed reaction where the amine group of 2-methylpropan-1-amine reacts with an oxane derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxan-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-Methyl-2-(oxan-4-yl)propan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Oxane vs. Aryl Substituents : The oxane ring in this compound enhances polarity compared to aryl-substituted analogs (e.g., 16d), improving solubility in polar solvents. However, aromatic rings (e.g., pyridin-4-yl in ) enable π-π stacking interactions critical for binding to biological targets .

Biological Activity

2-Methyl-2-(oxan-4-yl)propan-1-amine is an organic compound characterized by a propanamine backbone and an oxane ring. Its unique structural features contribute to its biological activity, particularly its interactions with various biomolecular targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C9H19NOC_9H_{19}NO. The compound's structure can be represented in SMILES notation as CC(C)(CN)C1CCOCC1 and is illustrated in the following table:

Property Value
Molecular FormulaC9H19NO
SMILESCC(C)(CN)C1CCOCC1
InChIInChI=1S/C9H19NO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7,10H2,1-2H3
InChIKeyQEOQBRVOQFQFEF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions with these targets, leading to alterations in their activity and function. This interaction can influence metabolic pathways and enzyme-substrate interactions, making it valuable for biochemical studies.

Biological Activity and Therapeutic Applications

Research indicates that this compound may serve as a substrate or inhibitor in enzymatic reactions. Its unique structural features allow it to engage in significant biological interactions that can modulate enzyme activity or interact with receptors. Potential therapeutic applications include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to various receptors, influencing cellular signaling pathways and potentially offering therapeutic benefits in conditions like metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Unique Characteristics
(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amineContains an oxane ring but differs in stereochemistryChiral nature with distinct reactivity
2-Methyl-3-(oxan-4-yl)propan-1-amineNon-chiral version lacking specific stereochemistrySimpler structure affecting reactivity
3-(Oxan-4-yl)propan-1-amineLacks the methyl groupDifferent reactivity profile due to missing methyl

The chiral nature combined with the presence of both an oxane ring and a methyl group enhances its chemical behavior and biological activity compared to other similar compounds.

Case Studies and Research Findings

While specific literature on 2-Methyl-2-(oxan-4-yl)propan-1-amines remains limited, ongoing research continues to explore its potential applications. For instance:

  • Enzymatic Studies : Investigations into the compound's role in modulating enzyme activity have shown promising results, indicating potential use in metabolic engineering.
  • Receptor Binding Affinity : Preliminary studies suggest that the compound may exhibit significant binding affinity to certain receptors, which could lead to therapeutic applications in treating metabolic disorders.
  • Pharmacokinetic Properties : Future research aims to evaluate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(oxan-4-yl)propan-1-amine
Reactant of Route 2
2-Methyl-2-(oxan-4-yl)propan-1-amine

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